Diethylene glycol diethyl ether
Overview
Description
Diethylene glycol diethyl ether is an organic solvent known for its high boiling point. It is a colorless liquid with a mild, pleasant odor. This compound is commonly used in various industrial applications due to its excellent solvent properties .
Mechanism of Action
Target of Action
Diethylene glycol diethyl ether (DEGDE) has been found to interact with several targets. One of these is Acetylcholinesterase in humans . Acetylcholinesterase is an enzyme that is crucial for nerve function as it breaks down the neurotransmitter acetylcholine in the synaptic cleft. Another target is the Uncharacterized lipoprotein YbbD in Bacillus subtilis , a bacterium that is often used as a model organism. DEGDE also interacts with Phosphoenolpyruvate-protein phosphotransferase in Acinetobacter sp , a bacterium that is known for its metabolic versatility.
Mode of Action
It is known that degde can bind to its targets and potentially alter their function . For example, the strong binding of O lone pair electrons in the C-O bond of DEGDE to Zn2+ enables DEGDE to participate in the first solvent sheath to reconstruct the Zn2+ solvation structure . This suggests that DEGDE may alter the function of its targets by changing their structural conformation.
Biochemical Pathways
cholinergic signaling pathway . By interacting with phosphoenolpyruvate-protein phosphotransferase, it could also affect carbohydrate metabolism in certain bacteria .
Result of Action
Given its potential interactions with acetylcholinesterase, it could influenceneurotransmission in humans .
Action Environment
DEGDE is a high boiling point organic solvent . It is used as a solvent for reactions performed at higher temperatures . It is also used in the preparation of nitrocellulose, resins, and adhesives . The efficacy and stability of DEGDE can be influenced by environmental factors such as temperature and the presence of other chemicals . For instance, it should be stored away from strong oxidizing agents and acids, as it can form peroxides upon storage .
Biochemical Analysis
Biochemical Properties
Diethylene glycol diethyl ether plays a significant role in biochemical reactions due to its solvent properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubility and stability. For instance, this compound can enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability. This interaction is primarily non-covalent, involving hydrogen bonding and van der Waals forces, which stabilize the biomolecules in solution .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by modulating the activity of specific enzymes and receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, this compound can inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by binding to its active site. This binding interaction can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to strong oxidizing agents. Long-term exposure to this compound has been shown to affect cellular function, including inducing chromatin condensation and apoptosis in certain cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause toxicity. For example, high doses of this compound have been associated with renal toxicity and liver damage in animal studies. These toxic effects are dose-dependent and can lead to significant adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation to form metabolites such as diethylene glycol and ethoxyacetic acid. These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The metabolic pathways of this compound are crucial for its detoxification and elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and facilitated transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, this compound can accumulate in the liver and kidneys, where it exerts its effects on cellular function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function can be affected by its subcellular localization. For example, this compound can induce oxidative stress in mitochondria, leading to mitochondrial dysfunction and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylene glycol diethyl ether can be synthesized through the reaction of diethylene glycol with ethanol in the presence of an acid catalyst. Another method involves the reaction of diethylene glycol monoethyl ether with ethyl bromide in the presence of sodium or sodium hydroxide .
Industrial Production Methods: In industrial settings, this compound is produced by the continuous reaction of diethylene glycol with ethanol under controlled temperature and pressure conditions. The product is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Diethylene glycol diethyl ether primarily undergoes substitution reactions. It can react with strong acids to form salts and with Lewis acids to form addition complexes . It is also involved in oxidation reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Strong acids such as hydrochloric acid or sulfuric acid.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution Reactions: Formation of salts and addition complexes.
Oxidation Reactions: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
Diethylene glycol diethyl ether is widely used in scientific research due to its solvent properties. It is utilized in the preparation of nitrocellulose, resins, and adhesives. Additionally, it serves as a scrubbing medium to absorb carbonyl sulfide, an impurity in petroleum refineries . In pharmaceutical research, it is used as a solvent for reactions performed at higher temperatures .
Comparison with Similar Compounds
- Diethylene glycol dimethyl ether
- Diethylene glycol monoethyl ether
- Triethylene glycol
Comparison: Diethylene glycol diethyl ether is unique due to its high boiling point and excellent solvent properties. Compared to diethylene glycol dimethyl ether, it has a higher boiling point, making it suitable for reactions requiring elevated temperatures . Diethylene glycol monoethyl ether, on the other hand, is more commonly used as a solubilizer in pharmaceutical applications . Triethylene glycol has a higher molecular weight and is used in different industrial applications .
Properties
IUPAC Name |
1-ethoxy-2-(2-ethoxyethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQYJINTUHWNHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |
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Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |
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DSSTOX Substance ID |
DTXSID3025047 | |
Record name | Diethylene glycol diethyl ether | |
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Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Diethylene glycol diethyl ether is a clear colorless viscous liquid. (NTP, 1992), Liquid; NKRA, Colorless liquid; [Hawley], COLOURLESS VISCOUS LIQUID. | |
Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |
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Record name | Ethane, 1,1'-oxybis[2-ethoxy- | |
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Boiling Point |
372 °F at 760 mmHg (NTP, 1992), 188 °C, 189 °C | |
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Flash Point |
130 °F (NTP, 1992), 180 °F (82 °C) (Open Cup), 71 °C c.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Very soluble in ethanol, organic solvents; soluble in ethyl ether, Soluble in hydrocarbons, Infinite /1.0X10+6 mg/L/ solubility water at 25 °C, Solubility in water: very good | |
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Density |
0.9063 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.907 at 20 °C/4 °C, Relative density (water = 1): 0.91 | |
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Vapor Density |
5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.6 | |
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Vapor Pressure |
0.54 mmHg at 77 °F (NTP, 1992), 0.52 [mmHg], 0.520 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 79 | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-36-7 | |
Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |
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Record name | Diethylene glycol diethyl ether | |
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Record name | Bis(2-ethoxyethyl) ether | |
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Melting Point |
-47.7 °F (NTP, 1992), -45 °C, -44 °C | |
Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20188 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/68 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL DIETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1151 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Diethylene Glycol Diethyl Ether?
A1: this compound has the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol.
Q2: What are some notable physical properties of DEGDEE?
A2: DEGDEE is a colorless liquid with a faint, ethereal odor. It is miscible with water [, ] and many organic solvents, making it useful in various formulations. Its boiling point ranges from 446.15 K to 473.15 K [], and it exhibits a glass transition temperature influenced by factors like monomer ratios [].
Q3: Is there research on the thermal properties of DEGDEE?
A3: Yes, studies have investigated DEGDEE's thermal properties, including density, viscosity, and heat capacity at different temperatures and pressures [, , ]. Researchers have also explored its thermal characterization using techniques like photopyroelectric spectroscopy [].
Q4: What are some common applications of DEGDEE?
A4: DEGDEE is utilized in various industries, including:
- Solvent: Its excellent solvating properties make it suitable for use in paints, coatings, inks, and cleaning agents [, , ].
- Chemical Synthesis: DEGDEE serves as a reaction medium in organic synthesis, including the preparation of polymers like poly(olefin-maleic anhydride) partial amide [].
- Electrolytes: It is explored as a component in lithium-air battery electrolytes, aiming to improve performance and safety [, ].
Q5: How does DEGDEE enhance the hydrolysis of Carbonyl Sulfide?
A5: Research indicates that using an aqueous solution of DEGDEE enhances both the solubility and hydrolysis rate of carbonyl sulfide compared to pure water [, ]. The optimal composition for maximum hydrolysis rate varies with temperature.
Q6: Can DEGDEE be used to synthesize nanomaterials?
A6: Yes, DEGDEE has been successfully used as a solvent in the micro-emulsion method to synthesize nanoscale spinel Mn0.5Fe2.5O4 crystals []. This highlights its potential in advanced material synthesis.
Q7: How does DEGDEE interact with other solvents?
A7: Studies have explored the behavior of DEGDEE in binary mixtures with various solvents, such as water [], 1,2-dichloroethane [], and 2-methoxyethanol []. These investigations analyze properties like excess molar volume, viscosity, and ultrasonic speed to understand intermolecular interactions and solution behavior.
Q8: Are there studies on the hydrogen bonding ability of DEGDEE?
A8: Yes, research has examined the hydrogen bonding interactions of DEGDEE with compounds like benzyl alcohol []. The findings suggest that both steric and electronic characteristics of the terminal groups in DEGDEE influence its hydrogen bonding behavior.
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